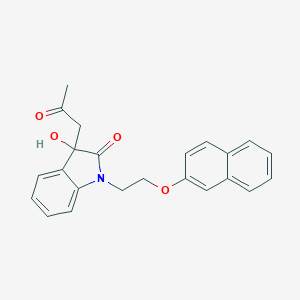

3-Hydroxy-1-(2-(naphthalen-2-yloxy)ethyl)-3-(2-oxopropyl)indolin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Hydroxy-1-(2-(naphthalen-2-yloxy)ethyl)-3-(2-oxopropyl)indolin-2-one, also known as HN1, is a small molecule compound that has been studied for its potential applications in scientific research. HN1 is a member of the indolinone family of compounds, which are known to have a variety of biological activities.

Applications De Recherche Scientifique

Antispasmodic Activity

An experimental study investigated the anticonvulsant action of 2-oxoindolin-3-glyoxylic acid derivatives, including compounds related to 3-Hydroxy-1-(2-(naphthalen-2-yloxy)ethyl)-3-(2-oxopropyl)indolin-2-one, in acute myoclonic and other forms of convulsions. These derivatives demonstrated a reduction in convulsion syndrome, showcasing potential as antispasmodic agents. The effectiveness was comparable to that of diazepam, suggesting their utility in treating convulsive disorders (Lutsenko et al., 2014).

Synthetic Methodologies

The compound's derivatives have been explored in synthetic chemistry for their utility in producing complex molecules. For instance, MgCl2 catalyzed one-pot synthesis utilized similar chemical structures to create naphthalene-1,4-dione derivatives, highlighting green chemistry applications and the versatility of these compounds in organic synthesis (Zhijie Fu et al., 2016).

Intramolecular Cyclization

Research into the synthesis of complex heterocyclic compounds through intramolecular cyclization demonstrated the use of hydroxylactams, including naphthalen-1-yl derivatives, to produce isoxazolo-pyrroloisoquinoline and related structures. This showcases the compound's potential in facilitating the synthesis of biologically active heterocycles (L. V. Lenshmidt et al., 2018).

Antitumor Activity

The synthesis and evaluation of naphthalen-1-yl derivatives, including structural analogs of 3-Hydroxy-1-(2-(naphthalen-2-yloxy)ethyl)-3-(2-oxopropyl)indolin-2-one, have shown promising results in anticancer studies. These studies indicate the potential of such compounds in developing new therapeutic agents for cancer treatment (R. S. Gouhar & Eman M. Raafat, 2015).

Anxiolytic Effect

A study on the anxiolytic effect of 2-oxoindolin-3-glyoxylic acid derivatives, related to the compound , confirmed their potential in reducing anxiety. This research highlighted the diversity of biological activities that compounds with this core structure might exhibit, offering new avenues for psychiatric medication development (R. Lutsenko et al., 2013).

Propriétés

IUPAC Name |

3-hydroxy-1-(2-naphthalen-2-yloxyethyl)-3-(2-oxopropyl)indol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO4/c1-16(25)15-23(27)20-8-4-5-9-21(20)24(22(23)26)12-13-28-19-11-10-17-6-2-3-7-18(17)14-19/h2-11,14,27H,12-13,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKZDZRTARMCHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1(C2=CC=CC=C2N(C1=O)CCOC3=CC4=CC=CC=C4C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-1-(2-(naphthalen-2-yloxy)ethyl)-3-(2-oxopropyl)indolin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[1-(cyclohexylmethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide](/img/structure/B368373.png)

![2-furyl-N-({1-[3-(2-methylphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide](/img/structure/B368374.png)

![2-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B368381.png)

![1-Acetyl-2-{1-[2-(4-methylpiperidyl)-2-oxoethyl]benzimidazol-2-yl}pyrrolidine](/img/structure/B368382.png)

![2-[2-(azepan-1-ylmethyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide](/img/structure/B368383.png)

![N-({1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B368388.png)

![N-({1-[2-(4-tert-butylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-methyl-2-furamide](/img/structure/B368389.png)

![N-({1-[2-(4-ethylphenoxy)ethyl]benzimidazol-2-yl}methyl)-2-furyl-N-methylcarbo xamide](/img/structure/B368390.png)

![N-({1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl}methyl)-2-furyl-N-methylcarb oxamide](/img/structure/B368391.png)

![N-({1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide](/img/structure/B368392.png)

![2-furyl-N-methyl-N-{[1-(2-phenoxyethyl)benzimidazol-2-yl]methyl}carboxamide](/img/structure/B368393.png)

![2-furyl-N-methyl-N-({1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl}methyl)carb oxamide](/img/structure/B368395.png)

![2-{1-[2-(4-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-2-ol](/img/structure/B368396.png)

![2-{1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl}propan-2-ol](/img/structure/B368397.png)